Epervudine
Overview
Description
Epervudine, also known as 5-isopropyl-2’-deoxyuridine, is an antiviral compound primarily used to treat herpetic skin infections. It exhibits its antiviral effects by incorporating into the viral DNA, causing conformational changes that make the DNA susceptible to nucleases. This compound is particularly effective against herpes simplex viruses (HSV-1 and HSV-2) due to its selective incorporation into viral DNA facilitated by virus-induced thymidine kinase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Epervudine involves the modification of uridine derivatives. One common method includes the alkylation of 2’-deoxyuridine with isopropyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Epervudine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its antiviral properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different alkyl or aryl groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are typical reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or arylated this compound analogs.
Scientific Research Applications
Epervudine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside analogs and their interactions with viral DNA.
Biology: Researchers use this compound to investigate the mechanisms of viral replication and the role of thymidine kinase in viral DNA synthesis.
Medicine: this compound is explored for its potential in treating other viral infections and its efficacy in combination therapies.
Industry: The compound is used in the development of antiviral ointments and creams for topical application.
Mechanism of Action
Epervudine exerts its antiviral effects by incorporating into the viral DNA during replication. This incorporation causes conformational changes in the DNA, making it more susceptible to degradation by nucleases. The selectivity of this compound for viral DNA is due to the virus-induced thymidine kinase, which phosphorylates this compound, allowing its incorporation into the DNA. This mechanism disrupts the normal replication process of the virus, effectively inhibiting its proliferation .
Comparison with Similar Compounds
Zidovudine: Another nucleoside analog used to treat viral infections, particularly HIV.
Acyclovir: A guanosine analog used to treat herpes simplex virus infections.
Ganciclovir: Similar to acyclovir but with a broader spectrum of activity against cytomegalovirus.
Uniqueness of Epervudine: this compound is unique due to its specific incorporation into herpes simplex virus DNA and its subsequent conformational changes that lead to DNA degradation. Unlike other nucleoside analogs, this compound’s selectivity for viral DNA makes it particularly effective against HSV-1 and HSV-2, with minimal effects on host DNA.
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-ylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-6(2)7-4-14(12(18)13-11(7)17)10-3-8(16)9(5-15)19-10/h4,6,8-10,15-16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUUXVYXSRZACJ-IVZWLZJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208877 | |
Record name | Epervudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60136-25-6 | |
Record name | 5-Isopropyl-2′-deoxyuridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60136-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epervudine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060136256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epervudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPERVUDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G05PH9FAS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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